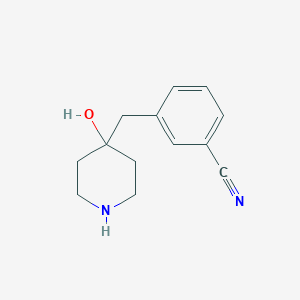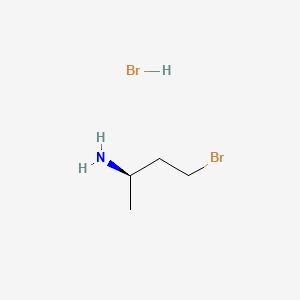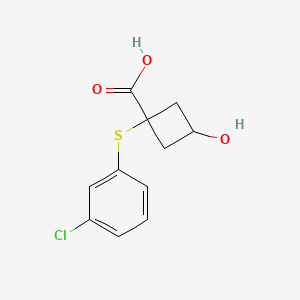![molecular formula C6H16Cl2N2O2S B13564769 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S and a molecular weight of 251.18 g/mol . This compound is a derivative of cysteine, where the thiol group is substituted with a 3-aminopropyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cysteine and 3-aminopropyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution of the thiol group with the 3-aminopropyl group.
Purification: The product is then purified through crystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The amino groups can also undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride involves its interaction with biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride include:
Cysteine: The parent compound, which has a thiol group instead of the 3-aminopropyl group.
Homocysteine: A similar amino acid with an additional methylene group in the side chain.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems.
The uniqueness of this compound lies in its ability to introduce a 3-aminopropyl group into molecules, providing a versatile functional group for further chemical modifications .
Eigenschaften
Molekularformel |
C6H16Cl2N2O2S |
|---|---|
Molekulargewicht |
251.17 g/mol |
IUPAC-Name |
2-amino-3-(3-aminopropylsulfanyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c7-2-1-3-11-4-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |
InChI-Schlüssel |
KEUQGIFFPPCMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CSCC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



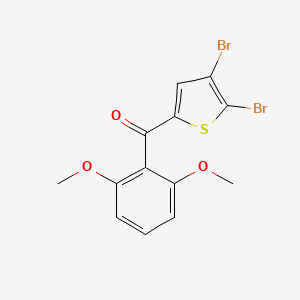
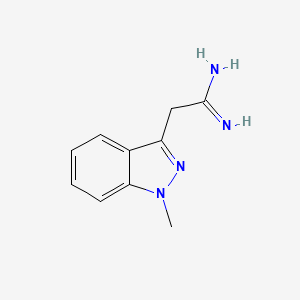
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)

